

# Independent verification of ADTL-EI1712's activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ADTL-EI1712

Cat. No.: B3025779

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An independent verification of the activity of Apatinib (YN968D1), a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, confirms its potent anti-angiogenic and anti-tumor effects. This guide provides a comparative analysis of Apatinib with other relevant VEGFR inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance.

## Comparative Efficacy of VEGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of Apatinib and other common VEGFR-2 inhibitors against various tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound	VEGFR-2 (KDR) IC50 (nM)	c-Kit IC50 (nM)	PDGFR $\beta$ IC50 (nM)	Ret IC50 (nM)	c-Src IC50 (nM)
Apatinib	1	429	375	13	290
Sunitinib	80	2	2	34	>10000
Sorafenib	90	5	58	-	20
Vandetanib	40	110	1100	100	-
Pazopanib	30	47	84	-	140

## Experimental Protocols

### In Vitro Kinase Inhibition Assay

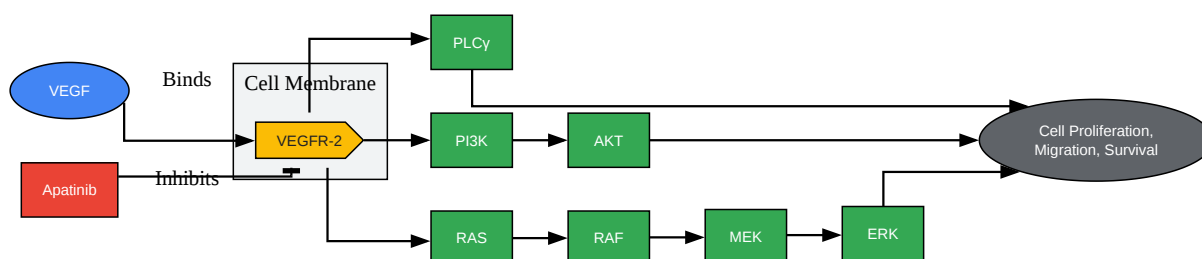
The inhibitory activity of the compounds was determined using a standard enzyme-linked immunosorbent assay (ELISA). Recombinant human kinase domains for VEGFR-2 (KDR), c-Kit, PDGFR $\beta$ , Ret, and c-Src were used. The assay was performed in 96-well plates coated with a substrate peptide. The compounds were serially diluted and added to the wells, followed by the addition of the respective kinase and ATP to initiate the phosphorylation reaction. The amount of phosphorylated substrate was quantified by adding a europium-labeled anti-phosphotyrosine antibody and measuring the time-resolved fluorescence. The IC<sub>50</sub> values were calculated by fitting the dose-response curves using a four-parameter logistic model.

### Cell Proliferation Assay

Human umbilical vein endothelial cells (HUVECs) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds in the presence of VEGF. After 72 hours of incubation, cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC<sub>50</sub> values were determined from the dose-response curves.

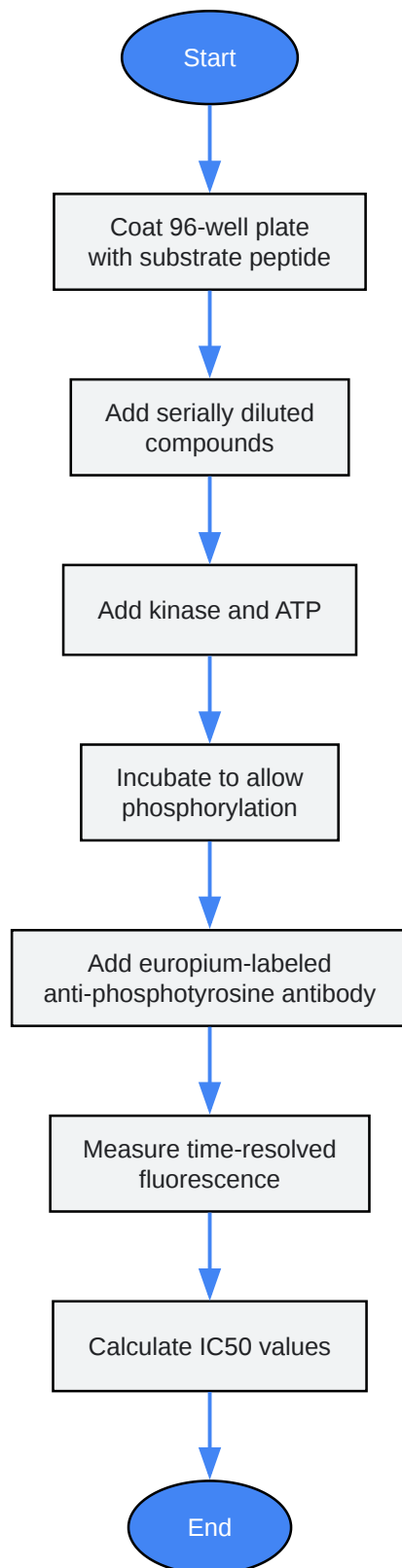
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of VEGFR-2, which is the primary target of Apatinib, and the general workflow of an in vitro kinase inhibition assay.



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VEGFR-2 signaling pathway and the inhibitory action of Apatinib.



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Workflow for an in vitro kinase inhibition assay.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)